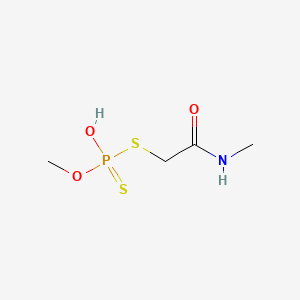
Phosphorodithioic acid, O-methyl S-(2-(methylamino)-2-oxoethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorodithioic acid, O-methyl S-(2-(methylamino)-2-oxoethyl) ester is a chemical compound with a complex structure that includes phosphorus, sulfur, oxygen, and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O-methyl S-(2-(methylamino)-2-oxoethyl) ester typically involves the reaction of phosphorodithioic acid derivatives with appropriate methylating agents. One common method includes the esterification of phosphorodithioic acid with methanol in the presence of a catalyst such as trimethylchlorosilane . This reaction is carried out under mild conditions and yields the desired ester with good to excellent efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Phosphorodithioic acid, O-methyl S-(2-(methylamino)-2-oxoethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
科学的研究の応用
Phosphorodithioic acid, O-methyl S-(2-(methylamino)-2-oxoethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: This compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of pesticides, lubricants, and other industrial chemicals
作用機序
The mechanism by which Phosphorodithioic acid, O-methyl S-(2-(methylamino)-2-oxoethyl) ester exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific enzymes, leading to changes in biochemical pathways. The presence of phosphorus and sulfur atoms allows it to form strong bonds with metal ions and other reactive sites in biological molecules .
類似化合物との比較
Similar Compounds
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: Similar in structure but with different ester groups.
Phosphorodithioic acid, O,O,S-trimethyl ester: Contains trimethyl groups instead of the methylamino-oxoethyl group.
Uniqueness
Phosphorodithioic acid, O-methyl S-(2-(methylamino)-2-oxoethyl) ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
2700-77-8 |
|---|---|
分子式 |
C4H10NO3PS2 |
分子量 |
215.2 g/mol |
IUPAC名 |
2-[hydroxy(methoxy)phosphinothioyl]sulfanyl-N-methylacetamide |
InChI |
InChI=1S/C4H10NO3PS2/c1-5-4(6)3-11-9(7,10)8-2/h3H2,1-2H3,(H,5,6)(H,7,10) |
InChIキー |
XEXKOGVVDDWSQB-UHFFFAOYSA-N |
SMILES |
CNC(=O)CSP(=S)(O)OC |
正規SMILES |
CNC(=O)CSP(=S)(O)OC |
関連するCAS |
20253-72-9 (potassium salt) |
同義語 |
O-demethyldimethoate O-demethyldimethoate potassium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















